

# An In-depth Technical Guide to 1,6-Dibromopyrene: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: **1,6-Dibromopyrene**

Cat. No.: **B158639**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound **1,6-Dibromopyrene**, focusing on its molecular properties, synthesis, and key applications in organic synthesis. The information is presented to be a valuable resource for professionals in research and development.

## Molecular and Physical Properties

**1,6-Dibromopyrene** is a polycyclic aromatic hydrocarbon, a derivative of pyrene brominated at the 1 and 6 positions.<sup>[1]</sup> It serves as a crucial building block in the synthesis of more complex organic molecules.<sup>[1]</sup>

Table 1: Physicochemical Properties of **1,6-Dibromopyrene**

Property	Value	References
Molecular Formula	$C_{16}H_8Br_2$	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	360.04 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
CAS Number	27973-29-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Yellow to orange crystalline solid	<a href="#">[1]</a>
Melting Point	228-232 °C	<a href="#">[5]</a> <a href="#">[6]</a>
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone. <a href="#">[1]</a>	<a href="#">[1]</a>
Purity	Commercially available with purity >98.0% (GC). <a href="#">[5]</a> <a href="#">[6]</a>	<a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols

The synthesis of **1,6-Dibromopyrene** is most commonly achieved through the direct bromination of pyrene. Several methods have been reported, with variations in the brominating agent and reaction conditions.

A widely cited method for the synthesis of **1,6-Dibromopyrene** involves the direct bromination of pyrene using elemental bromine in a chlorinated solvent.[\[2\]](#) An alternative, improved method utilizes dibromohydantoin, which offers milder reaction conditions.[\[1\]](#)[\[7\]](#)

### Protocol 1: Classical Bromination of Pyrene[\[1\]](#)[\[2\]](#)

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a stirrer, dissolve pyrene (10.00 g, 49.44 mmol) in carbon tetrachloride (250 mL).[\[2\]](#)
- **Addition of Bromine:** Under a nitrogen atmosphere, add a solution of bromine (15.80 g, 5.07 mL, 98.89 mmol) in carbon tetrachloride dropwise to the pyrene solution over 5 hours.[\[2\]](#)
- **Reaction:** Stir the resulting mixture overnight at room temperature.[\[2\]](#)

- Isolation of Crude Product: Collect the precipitate that forms by filtration. Wash the solid with diethyl ether and hexane.[2]
- Purification: The obtained solid is a mixture of 1,6- and 1,8-dibromopyrene isomers.[2] Fractional crystallization from toluene can be used to separate the isomers, yielding the **1,6-dibromopyrene**.[2]

Protocol 2: Improved Bromination using Dibromohydantoin[1][7]

- Dissolution: Dissolve pyrene in a suitable organic solvent.[1][7]
- Bromination: Add dibromohydantoin to the solution.[1][7]
- Reaction: Allow the reaction to proceed under controlled conditions, such as stirring at room temperature.[7]
- Filtration: Once the reaction is complete, collect the solid precipitate by filtration.[1][7]
- Recrystallization: Purify the obtained solid by recrystallization from a suitable solvent like toluene to yield pure **1,6-dibromopyrene**.[1][7]

**1,6-Dibromopyrene** is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms new carbon-carbon bonds by coupling the organohalide with an organoboron species.[8]

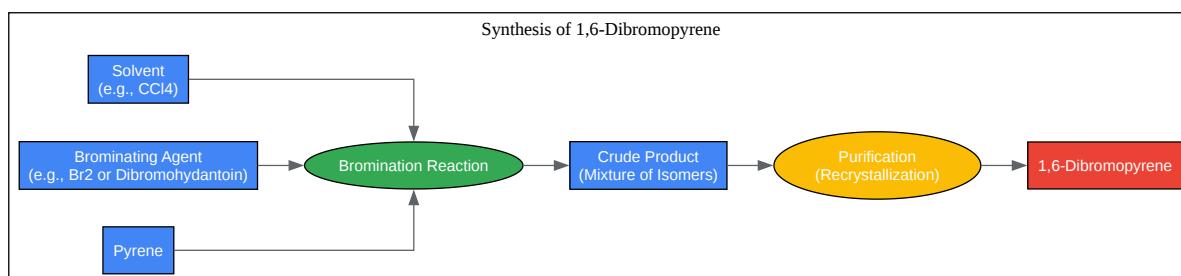
General Protocol for Suzuki-Miyaura Coupling of Aryl Halides[9]

- Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., **1,6-Dibromopyrene**, 1 mmol), a boronic acid or ester (1.1 mmol), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.5-10% w/w), a base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.5 mmol), and a suitable solvent (e.g., a mixture of toluene and water).
- Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.
- Reaction: Heat the mixture to the required temperature (typically between 80-120 °C) with stirring. Reaction times can vary from 1 to 12 hours.

- Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

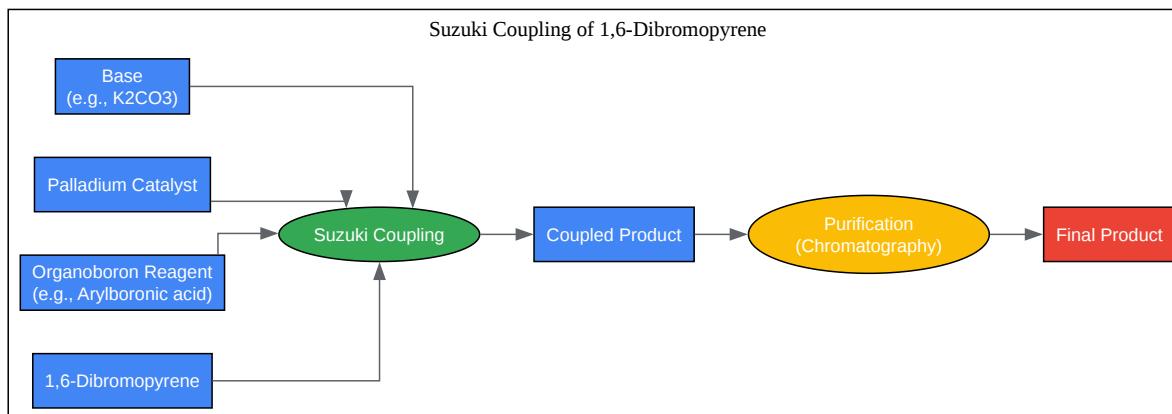
## Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis of **1,6-Dibromopyrene** and its subsequent use in a Suzuki coupling reaction.



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*Synthesis of 1,6-Dibromopyrene Workflow.*



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*General Suzuki Coupling Workflow.*

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